8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde chemical structure and physical properties
8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde chemical structure and physical properties
An In-Depth Technical Guide to 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde
Executive Summary
In the realm of modern medicinal chemistry and advanced organic synthesis, polyfunctionalized quinolines serve as privileged scaffolds. Among these, 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde stands out as a highly versatile, orthogonally reactive building block. By strategically positioning four distinct functional groups—a bromo, a chloro, a methoxy, and a carboxaldehyde—on a rigid heteroaromatic core, this molecule allows chemists to perform sequential, site-selective modifications. This whitepaper provides a comprehensive analysis of its structural properties, the mechanistic rationale behind its synthesis via the Meth-Cohn reaction, and its application in drug discovery workflows.
Chemical Structure and Physical Properties
The utility of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is dictated by its precise spatial arrangement of electron-donating and electron-withdrawing groups. The C7-methoxy group enriches the electron density of the benzenoid ring, while the C2-chloro and C3-aldehyde groups highly activate the pyridine ring toward nucleophilic attack.
Table 1: Quantitative Chemical and Physical Data
| Property | Value / Description |
|---|---|
| Chemical Name | 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde |
| CAS Registry Number | 136812-28-7 |
| Molecular Formula | C₁₁H₇BrClNO₂ |
| Molecular Weight | 300.54 g/mol [1] |
| Appearance | Yellow to yellow-brown crystalline powder[2] |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in H₂O |
| Reactivity Profile | Electrophilic at C3; SNAr-active at C2; Cross-coupling-active at C8 |
Mechanistic Grounding: The Meth-Cohn Quinoline Synthesis
A direct, single-step construction of highly substituted quinolines from acyclic precursors is often synthetically unfeasible. The most robust strategy for synthesizing 2-chloro-3-formylquinolines is the Meth-Cohn quinoline synthesis , a specialized variant of the Vilsmeier-Haack formylation[3][4].
To synthesize 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde, the reaction utilizes N-(2-bromo-3-methoxyphenyl)acetamide as the starting material. The reaction elegantly and simultaneously builds the pyridine ring while installing the C2-chloro and C3-formyl groups in a single, highly regioselective transformation[3].
Figure 1: Mechanistic pathway of the Meth-Cohn quinoline synthesis via Vilsmeier-Haack formylation.
Experimental Methodology: Self-Validating Protocol
The following protocol details the Meth-Cohn synthesis adapted for this specific scaffold. As a Senior Application Scientist, I have structured this workflow to include the causality behind each step, ensuring the protocol acts as a self-validating system for the researcher[2][3].
Step-by-Step Synthesis Workflow
Step 1: Generation of the Vilsmeier Reagent
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Action: Charge a dry, round-bottom flask with anhydrous Dimethylformamide (DMF) (3.0 equivalents) and cool to 0–5 °C using an ice-salt bath. Dropwise, add Phosphorus oxychloride (POCl₃) (7.0 equivalents) under an inert atmosphere (N₂ or Ar).
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Causality: DMF and POCl₃ react to form the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). This formation is highly exothermic. Strict temperature control (0–5 °C) is mandatory to prevent the thermal decomposition of the reagent and the generation of unwanted polymeric byproducts[3].
-
Self-Validation: The reaction mixture will transition from colorless to a pale yellow, slightly viscous solution, confirming the formation of the active Vilsmeier complex.
Step 2: Substrate Addition and Formylation
-
Action: Slowly add N-(2-bromo-3-methoxyphenyl)acetamide (1.0 equivalent) to the chilled Vilsmeier reagent. Maintain stirring at 0–5 °C for 30 minutes.
-
Causality: The enol form of the acetanilide attacks the Vilsmeier reagent. Keeping the temperature low during addition controls the rate of the initial electrophilic attack, preventing runaway exotherms.
Step 3: Intramolecular Cyclization (Meth-Cohn Reaction)
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Action: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C. Maintain this temperature for 12–16 hours.
-
Causality: Elevated thermal energy is required to drive the subsequent intramolecular electrophilic aromatic substitution. The activated nitrogen attacks the aromatic ring to form a dihydropyridine intermediate, which undergoes elimination to yield the fully aromatized, chlorinated quinoline core[3].
-
Self-Validation: Monitor via TLC (Hexane:EtOAc, 3:1). The complete disappearance of the starting material spot and the emergence of a new, lower-Rf UV-active spot validates the completion of the cyclization.
Step 4: Hydrolysis and Isolation
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Action: Cool the mixture to room temperature, then pour it slowly into vigorously stirred crushed ice. Stir for an additional 30 minutes. Filter the resulting precipitate, wash extensively with cold water, and dry under a vacuum.
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Causality: The ice quench serves a dual purpose: it safely neutralizes excess POCl₃ and hydrolyzes the iminium intermediate to the target C3-carboxaldehyde. Because the final functionalized quinoline is highly hydrophobic, the sudden shift to an aqueous environment forces it to precipitate[2].
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Self-Validation: The sudden formation of a yellow/brown crystalline solid upon quenching acts as a visual confirmation of successful hydrolysis. Subsequent ¹H-NMR should reveal a distinct, highly deshielded singlet at ~10.5 ppm, confirming the presence of the aldehyde proton.
Orthogonal Reactivity in Drug Discovery
The true value of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde lies in its capacity for orthogonal, site-selective diversification. This allows medicinal chemists to rapidly generate libraries of complex heterocyclic frameworks[5][6].
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C2-Position (Nucleophilic Aromatic Substitution - SNAr): The C2-chloro group is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-aldehyde. It is easily displaced by nitrogen nucleophiles (e.g., piperazines, morpholines) or oxygen nucleophiles (alkoxides) under mild basic conditions[6][7].
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C3-Position (Carbonyl Reactivity): The carboxaldehyde group serves as a classic electrophilic center. It readily undergoes Knoevenagel condensations with active methylene compounds, Wittig olefinations for carbon chain elongation, or reductive aminations to install flexible amine side chains[3][6].
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C8-Position (Palladium-Catalyzed Cross-Coupling): The C8-bromo group is an ideal handle for transition-metal catalysis. Once the more reactive C2 and C3 positions have been modified, the C8 position can be subjected to Suzuki-Miyaura couplings (with boronic acids) or Buchwald-Hartwig aminations to further expand the molecule's three-dimensional footprint[5].
Figure 2: Orthogonal reactivity sites for downstream pharmaceutical diversification.
References
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Advanced Technology & Industrial Co., Ltd. "Product Search Result: 8-BROMO-2-CHLORO-7-METHOXYQUINOLINE-3-CARBOXALDEHYDE". advtechind.com. Available at: [Link]
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Flychem Co., ltd. "Common Quinoline Synthesis Reactions". fly-chem.com. Available at: [Link]
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ResearchGate. "Scheme 41 Synthesis of quinolin-3-yl-azetidin-2-ones". researchgate.net. Available at:[Link]
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ResearchGate. "Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes". researchgate.net. Available at: [Link]
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- 3. 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical [benchchem.com]
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- 5. researchgate.net [researchgate.net]
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